Product packaging for Decanal, 2-oxo-(Cat. No.:CAS No. 16979-02-5)

Decanal, 2-oxo-

Cat. No.: B1670021
CAS No.: 16979-02-5
M. Wt: 170.25 g/mol
InChI Key: LGDKJMXNVIFAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanal, 2-oxo- (CAS Number: 16979-02-5), also known as 2-oxodecanal or octylglyoxal, is a novel and potent bioactive compound provided for research applications. With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol, this aldehyde is a key molecule in biochemical research . Its structure features two carbonyl groups, making it a reactive species of interest in various metabolic and enzymatic studies. Research into similar α-oxoaldehydes is crucial for understanding enzymatic pathways such as peroxisomal α-oxidation of fatty acids and the microsomal breakdown of phosphorylated sphingoid bases . Studies on aldehyde-deformylating oxygenase (ADO), an enzyme involved in hydrocarbon biosynthesis, have utilized medium-chain aldehydes like nonanal and decanal to investigate the mechanism of C-C bond cleavage and unexpected oxygenation reactions, highlighting the research relevance of this class of compounds . As a biochemical tool, Decanal, 2-oxo- is valuable for probing reaction mechanisms and studying the behavior of diiron oxygenase enzymes . This product is stable at ambient temperature for short periods but should be stored as a powder at -20°C for long-term preservation . Decanal, 2-oxo- is for research use only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1670021 Decanal, 2-oxo- CAS No. 16979-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16979-02-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-oxodecanal

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-10(12)9-11/h9H,2-8H2,1H3

InChI Key

LGDKJMXNVIFAHE-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)C=O

Canonical SMILES

CCCCCCCCC(=O)C=O

Appearance

Solid powder

Other CAS No.

16979-02-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanal, 2-oxo-;  Octylglyoxal;  2-oxodecanal.

Origin of Product

United States

Occurrence and Formation Mechanisms of Decanal, 2 Oxo in Diverse Systems

Biogenic Formation Pathways

The biosynthesis of Decanal (B1670006), 2-oxo- in living organisms is primarily linked to the metabolism of fatty acids. Two key pathways are considered significant in its formation: enzymatic biosynthesis involving specific metabolic precursors and the oxidative degradation of lipids and fatty acids.

Enzymatic Biosynthesis and Metabolic Precursors

The most plausible enzymatic route for the formation of Decanal, 2-oxo- is through the α-oxidation of fatty acids. This pathway is crucial for the metabolism of certain fatty acids, particularly those with methyl branches at the β-carbon, but it also acts on straight-chain fatty acids. The key enzyme in the final step of this pathway is 2-hydroxyacyl-CoA lyase (HACL) .

The proposed biosynthetic pathway for Decanal, 2-oxo- would involve the following steps:

Activation: A C11 fatty acid, undecanoic acid, is activated to its coenzyme A (CoA) ester, undecanoyl-CoA.

Hydroxylation: Undecanoyl-CoA is hydroxylated at the α-carbon (C-2) to form 2-hydroxyundecanoyl-CoA.

Cleavage: The enzyme 2-hydroxyacyl-CoA lyase then cleaves the C1-C2 bond of 2-hydroxyundecanoyl-CoA. This reaction yields two products: formyl-CoA (a one-carbon unit) and the ten-carbon aldehyde, Decanal, 2-oxo- .

While the substrate specificity of 2-hydroxyacyl-CoA lyase has been extensively studied for branched-chain fatty acids like phytanic acid, its activity on a range of straight-chain 2-hydroxyacyl-CoAs has also been demonstrated. researchgate.net However, specific studies detailing the kinetics of this enzyme with 2-hydroxyundecanoyl-CoA are not extensively documented. The general mechanism of HACL provides a strong theoretical basis for this formation pathway.

Another potential enzymatic pathway involves the action of α-dioxygenases (α-DOX) . These enzymes catalyze the introduction of molecular oxygen at the α-carbon of fatty acids to produce 2-hydroperoxy fatty acids. In the case of decanoic acid, this would yield 2-hydroperoxydecanoic acid. This intermediate is unstable and can be further metabolized. One possible fate is the enzymatic or spontaneous conversion to 2-oxodecanoic acid, which could then be reduced to Decanal, 2-oxo-. However, the direct enzymatic conversion of 2-hydroperoxydecanoic acid to Decanal, 2-oxo- is not well-established.

Table 1: Key Enzymes and Precursors in the Proposed Biogenic Formation of Decanal, 2-oxo-

PrecursorKey EnzymeIntermediateProduct
Undecanoic acidAcyl-CoA SynthetaseUndecanoyl-CoA-
Undecanoyl-CoAα-hydroxylase2-hydroxyundecanoyl-CoA-
2-hydroxyundecanoyl-CoA2-hydroxyacyl-CoA lyase-Decanal, 2-oxo-
Decanoic acidα-dioxygenase2-hydroperoxydecanoic acid-
2-hydroperoxydecanoic acid(Hypothetical)-Decanal, 2-oxo-

Oxidative Degradation of Lipids and Fatty Acids

Lipid peroxidation is a complex process involving the reaction of lipids with reactive oxygen species (ROS), leading to the formation of a wide array of degradation products, including aldehydes and ketones. While this process is a well-known source of various carbonyl compounds, the specific formation of Decanal, 2-oxo- through this pathway is less defined.

The autoxidation of unsaturated fatty acids is a primary source of aldehydes in biological systems. For instance, the oxidation of linoleic acid is known to produce hexanal (B45976) and 3-octen-2-one, while oleic acid oxidation can yield octanal. nih.gov The formation of α-keto aldehydes from lipid peroxidation is plausible but not as commonly reported as the formation of simple aldehydes.

The theoretical formation of Decanal, 2-oxo- from the oxidative degradation of lipids could occur through the oxidation of a C10 fatty acid, such as capric acid (decanoic acid), or from the cleavage of longer-chain unsaturated fatty acids where the double bond is positioned appropriately. The mechanism would likely involve the formation of a hydroperoxide intermediate at the α-carbon of a decanoyl derivative, which could then decompose to form the 2-oxo-aldehyde. However, detailed studies identifying Decanal, 2-oxo- as a significant product of the peroxidation of common dietary lipids are scarce.

Abiotic Formation Pathways

Decanal, 2-oxo- can also be formed through non-biological processes, particularly in the atmosphere and during the thermal and oxidative treatment of foods.

Atmospheric and Environmental Processes

Volatile organic compounds (VOCs) in the atmosphere, including alkanes and alkenes, undergo oxidation initiated by hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). The atmospheric oxidation of C10 hydrocarbons, such as decane (B31447) and decene, can lead to the formation of a variety of oxygenated products, including aldehydes and ketones. nih.gov

The general mechanism for the atmospheric formation of carbonyls from alkanes involves the following steps:

Initiation: A hydroxyl radical abstracts a hydrogen atom from the alkane (e.g., decane), forming an alkyl radical.

Propagation: The alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical (RO2).

Further Reactions: The peroxy radical can undergo various reactions, including reaction with nitric oxide (NO) to form an alkoxy radical (RO). This alkoxy radical can then decompose or isomerize, leading to the formation of carbonyl compounds.

While the formation of decanal from the oxidation of decane is a known pathway, the subsequent oxidation to Decanal, 2-oxo- is also possible, although likely a minor pathway compared to other reactions. The presence of a carbonyl group can influence the subsequent oxidation steps. Highly oxygenated organic molecules (HOMs) can be formed through autoxidation, and it is conceivable that Decanal, 2-oxo- could be an intermediate or a stable product in such reaction cascades. nih.govresearchgate.net

Thermal and Oxidative Processes in Food Chemistry

The heating of fats and oils during cooking and food processing can lead to the formation of a complex mixture of volatile compounds that contribute to the aroma and flavor of the food. These compounds are primarily formed through the thermal oxidation and degradation of fatty acids.

Medium-chain triglycerides (MCTs), which contain fatty acids such as capric acid (C10), are known to produce various volatile compounds upon heating. nih.gov Studies on the thermal degradation of MCTs have identified the formation of ketones, alkanes, aldehydes, fatty acid esters, and lactones. nih.gov For example, heating a mixture of caprylic (C8) and capric (C10) acids has been shown to produce ketones, alkanes, and aldehydes. nih.gov

The formation of α-keto aldehydes in fermented foods, such as cheese, has also been reported as a result of the chemical conversion of α-keto acids. nih.govresearchgate.netwur.nl This process is often catalyzed by metal ions, such as manganese, and involves the reaction of the α-keto acid with molecular oxygen. nih.govwur.nl A similar chemical oxidation could potentially occur with 2-oxodecanoic acid, a plausible precursor to Decanal, 2-oxo-, in food matrices under specific conditions of pH and metal ion presence.

The thermal oxidation of palmitoleic acid has been shown to produce a variety of aldehydes, including (E)-2-decanal. researchgate.net While this is not the 2-oxo derivative, it demonstrates that C10 aldehydes are formed during the heating of longer-chain fatty acids. Further oxidation of these aldehydes at the α-position could potentially lead to the formation of Decanal, 2-oxo-.

Table 2: Summary of Potential Formation Pathways for Decanal, 2-oxo-

PathwaySystemPrecursor(s)Key Process(es)
Biogenic
Enzymatic BiosynthesisOrganismsUndecanoic acidα-oxidation
Lipid PeroxidationBiological MembranesC10 fatty acids, Unsaturated fatty acidsReaction with ROS
Abiotic
Atmospheric OxidationAtmosphereDecane, DecenePhoto-oxidation
Thermal/Oxidative ProcessesFoodCapric acid, MCTs, α-keto acidsHeating, Metal-catalyzed oxidation

Synthetic Methodologies for Decanal, 2 Oxo and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis of α-ketoaldehydes often relies on controlled oxidation reactions or strategies involving condensation and rearrangement.

Oxidation Reactions for α-Ketoaldehyde Formation

Oxidation reactions are a fundamental approach for synthesizing α-ketoaldehydes. One method involves the selective oxidation of α-hydroxy ketones, often catalyzed by transition metals. For instance, a copper(I)-catalyzed oxidation using oxygen as the oxidant has been reported to synthesize a variety of α-ketoaldehydes with good yields. rsc.org

Another approach involves the oxidation of 2-oxo-primary alcohol compounds in the presence of catalysts such as platinum, platinum compounds, iron, or iron compounds, often under an oxygen atmosphere and in the presence of a solvent like alcohol. google.com

Recent advancements include the two-phase oxidation of sulfoxonium ylides using Oxone, providing a simple and safe route to α-ketoaldehydes. This method is carried out in a biphasic water-organic solvent system, simplifying product isolation. chemrxiv.org

While classical methods based on oxidizing methyl ketones exist, they may not be suitable for synthesizing certain substituted α-ketoaldehydes. chemrxiv.org The oxidation of 1,2-diols can also yield α-hydroxy ketones or α-diketones, depending on the oxidant amount, though specific conditions for α-ketoaldehyde formation from diols are less commonly highlighted in general reviews. organic-chemistry.org

A visible-light photocatalytic method has been developed for the preparation of 1,4-ketoaldehydes from α-bromoketones and alkyl enol ethers. This method allows for the construction of various substituted centers, including quaternary carbons. acs.org

Condensation and Rearrangement Strategies

Condensation and rearrangement reactions also play a role in α-ketoaldehyde synthesis. The aldol (B89426) condensation, a classic carbon-carbon bond forming reaction, can be involved in pathways leading to α-ketoaldehydes, particularly in biological contexts or biomimetic syntheses. nasa.govsrmist.edu.in For example, a prebiotic synthesis model involves aldol condensation of formaldehyde (B43269) and glycolaldehyde, followed by β-dehydration to yield α-ketoaldehydes. nasa.gov

Rearrangement strategies, such as the Meinwald rearrangement of aryl epoxides catalyzed by styrene (B11656) oxide isomerase (SOI), have been employed in chemoenzymatic cascades to produce α-aryl aldehydes, which are related to α-ketoaldehydes in their reactivity profile as electrophiles. nih.gov

While not directly focused on Decanal (B1670006), 2-oxo-, studies on the Heyns rearrangement, which involves the isomerization of α-hydroxycarbonyls to α-aminocarbonyl compounds via an aminoenol intermediate, demonstrate the potential of rearrangement strategies in generating reactive carbonyl species, including those adjacent to a keto group. researchgate.net Intramolecular aldol reactions of ketoaldehydes catalyzed by organic bases have also been investigated, highlighting the use of condensation/rearrangement in forming cyclic systems from ketoaldehydes. acs.org

Chemoenzymatic and Biotechnological Production Routes

Chemoenzymatic and biotechnological approaches offer alternative and often more selective routes to α-ketoaldehydes and related compounds, leveraging the catalytic power of enzymes and the capabilities of microorganisms.

Microbial Transformation and Biocatalysis

Microbial transformations and biocatalysis utilize enzymes or whole cells to perform specific chemical reactions. Enzymes capable of reducing α-ketocarbonyl compounds, including α-ketoaldehydes, to α-hydroxy carbonyl compounds have been isolated from bacteria like Gluconobacter oxydans. These enzymes show regioselectivity, specifically reducing the keto moiety of α-ketoaldehydes to form hydroxyaldehydes. google.comgoogle.com

Glyoxalase enzymes found in bacteria, plants, and animals play a role in detoxifying metabolically produced α-ketoaldehydes, such as methylglyoxal (B44143), by converting them to corresponding 2-hydroxycarboxylic acids. google.comnih.gov While this is a degradation pathway, the enzymes involved highlight the natural processing of α-ketoaldehydes by microorganisms.

Biocatalytic cascades involving enzymes like carboxylic acid reductase (CAR) have been used to convert keto acids to ketoaldehydes. For instance, treatment of a 1,5-keto acid with CAR in the presence of glucose for cofactor recycling yielded the corresponding 1,5-ketoaldehyde. rsc.org

Glycolate oxidase enzymes, such as one identified in Rhodococcus jostii RHA1, have shown activity in oxidizing a range of α-ketoaldehyde and α-hydroxyacid substrates. rsc.org

Interactive Table 1: Examples of Enzymes in α-Ketoaldehyde Biotransformations

Enzyme ClassSource OrganismSubstratesReaction TypeProduct ClassCitation
NADH:flavin oxidoreductaseGluconobacter oxydansα-ketoaldehydes, α-diketones, quinonesReductionα-hydroxyaldehydes, α-hydroxyketones google.comgoogle.com
Glyoxalase IClostridium acetobutylicumα-ketoaldehydes (e.g., methylglyoxal)Isomerization2-hydroxycarboxylic acids nih.gov
Carboxylic Acid Reductase (CAR)Nocardia iowensisKeto acidsReductionKetoaldehydes rsc.org
Glycolate OxidaseRhodococcus jostii RHA1α-ketoaldehydes, α-hydroxyacidsOxidation- rsc.org

Engineered Pathways for Selective Production

Metabolic engineering and the design of engineered pathways in microorganisms are being explored for the selective production of various chemicals, including potential precursors or analogues of α-ketoaldehydes. While direct engineered pathways specifically for Decanal, 2-oxo- were not prominently found, research in this area focuses on creating non-natural biosynthetic routes for flavor and fragrance chemicals, some of which are aldehydes. google.com

Engineered whole-cell biocatalysts have been constructed for multi-enzyme cascades, demonstrating the potential for producing complex molecules through designed enzymatic transformations within a living system. nih.gov The development of biocatalytic platforms for asymmetric alkylation of α-keto acids also highlights the use of engineered enzymes, such as methyltransferases, for selective synthesis. escholarship.org

The use of engineered enzymes in chemoenzymatic cascades allows for the stereo-controlled synthesis of various compounds, starting from substrates that could include keto acids or keto aldehydes to generate complex structures like substituted piperidines. researchgate.netacs.org This indicates the potential for designing pathways that could lead to specific α-ketoaldehyde structures or their functionalized analogues through a series of enzymatic steps.

Interactive Table 2: Engineered Biocatalytic Approaches

ApproachEnzymes/Organisms InvolvedTarget Molecules/TransformationsPotential Relevance to α-KetoaldehydesCitation
Engineered Biosynthetic PathwaysMicroorganisms with exogenous nucleic acidsFlavor and fragrance chemicals (aldehydes)Development of routes for aldehyde production, potentially α-ketoaldehydes google.com
Engineered Whole-Cell BiocatalystsE. coli with co-expressed enzymesβ-hydroxy-α-amino acids from α-aryl aldehydesDemonstrates multi-enzyme cascades for complex molecule synthesis nih.gov
Biocatalytic Platform for Asymmetric AlkylationEngineered methyltransferases (e.g., SgvMVAV, PaHMT)Asymmetric alkylation of α-keto acidsSelective functionalization of α-keto acids, related to α-ketoaldehydes escholarship.org
Chemoenzymatic Dearomatization CascadesAmine oxidase, ene imine reductaseSubstituted piperidines from activated pyridinesUtilization of keto acids/aldehydes as starting materials in cascades acs.org

Metabolic Pathways and Biochemical Transformations of Decanal, 2 Oxo

Enzymatic Interconversions and Metabolite Flux

While specific enzymatic transformations of Decanal (B1670006), 2-oxo- are not detailed in the provided search results, aldehydes and α-oxoaldehydes like Decanal, 2-oxo- are generally subject to enzymatic modification within biological systems. These modifications can include oxidation to carboxylic acids, reduction to alcohols, or conjugation reactions.

Some research indicates that 2,4-Decadienal, a product of lipid degradation, can be degraded to compounds including 5-oxodecanal researchgate.netacs.orgcnjournals.comcnjournals.comresearchgate.net. Although this refers to 5-oxodecanal and not 2-oxodecanal (Decanal, 2-oxo-), it highlights the potential for oxo-aldehydes to be formed during the breakdown of unsaturated fatty acid derivatives. The enzymatic machinery involved in the metabolism of lipid peroxidation products likely plays a role in the transformation of compounds like Decanal, 2-oxo-. Enzymes such as aldehyde dehydrogenases could potentially oxidize the aldehyde group, while reductases might act on either the aldehyde or the ketone group. The specific enzymes and the resulting metabolite flux for Decanal, 2-oxo- would depend on the organism and the cellular context.

Integration within Lipid Metabolism and Degradation

Decanal, 2-oxo-'s potential connection to lipid metabolism appears to stem from its possible formation as a secondary product of lipid peroxidation. Lipid oxidation is a significant process involving the degradation of lipids, particularly polyunsaturated fatty acids, leading to the formation of various reactive carbonyl species, including α,β-unsaturated aldehydes researchgate.netresearchgate.net. 2,4-Decadienal is one such aldehyde formed during lipid oxidation researchgate.netacs.orgcnjournals.comcnjournals.comresearchgate.net. The reported degradation of 2,4-Decadienal to products including 5-oxodecanal suggests that oxidative cleavage and further transformations of lipid degradation products can yield oxo-aldehydes researchgate.netacs.orgcnjournals.comcnjournals.comresearchgate.net. Given the structural similarity and the context of formation from lipid oxidation, Decanal, 2-oxo- could potentially arise through analogous or related degradation pathways of oxidized lipids.

Within the broader context of lipid metabolism, which involves the oxidation of fatty acids for energy production (beta-oxidation) and the synthesis and storage of lipids bccampus.canih.govmdpi.commedigraphic.com, reactive aldehydes formed during oxidative stress need to be processed to prevent cellular damage. The metabolic fate of Decanal, 2-oxo-, if formed, would likely involve pathways aimed at detoxification and elimination, potentially through enzymatic transformations that render it less reactive or facilitate its excretion.

Role in Broader Metabolic Networks

The role of Decanal, 2-oxo- within broader metabolic networks is not explicitly defined in the search results. However, as a potential product of lipid peroxidation, its presence in a biological system would link it to pathways involved in managing oxidative stress and processing damaged lipids. Metabolic networks are complex systems of interconnected biochemical reactions genome.jpfrontiersin.orgmetacyc.org. The enzymes that catalyze transformations of aldehydes and ketones are part of these networks frontiersin.orgbeilstein-journals.orgnih.gov.

If Decanal, 2-oxo- is indeed formed from lipid degradation, its metabolism would interact with pathways responsible for the detoxification of reactive carbonyl species. These pathways often involve enzymes that catalyze reduction by aldo-keto reductases, oxidation by aldehyde dehydrogenases, or conjugation with molecules like glutathione (B108866) acs.org. The specific fate of Decanal, 2-oxo- would depend on the availability and activity of these enzymes within the cellular metabolic network. Its presence and subsequent metabolism could also potentially influence other parts of the network, although specific interactions are not detailed in the provided information.

Advanced Analytical Techniques for Characterization and Quantification of Decanal, 2 Oxo

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for determining the structural connectivity and identifying the different types of protons and carbons within the Decanal (B1670006), 2-oxo- molecule. While specific NMR data for Decanal, 2-oxo- was not extensively detailed in the search results, NMR is a standard technique for structural elucidation of organic compounds, including aldehydes and ketones. Studies on related alpha-keto acids, such as 2-oxo-octanoic acid, utilize NMR to understand their structural features and interactions. rsc.orgrsc.org ¹³C NMR spectra for Decanal, 5-oxo-, a different oxo-decanal isomer, are available and demonstrate the utility of this technique for characterizing the carbon skeleton and functional groups in oxo-decanal compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. The presence of carbonyl groups (C=O) in Decanal, 2-oxo- would be detectable through characteristic absorption bands in the IR spectrum. Studies on 2-oxo-octanoic acid have utilized IR spectroscopy to investigate the vibrational modes of its carbonyl and other functional groups in different phases, providing insights into intra- and intermolecular interactions. rsc.orgrsc.org IR spectra for Decanal (a related aldehyde) and Decanal, 5-oxo- are available, showing absorption bands corresponding to their functional groups. nih.govnist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of Decanal, 2-oxo- and obtaining fragmentation patterns that can aid in structural identification. MS is frequently coupled with chromatographic separation techniques (GC-MS and LC-MS) for the analysis of complex samples. mdpi.comresearchgate.net The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its ions and fragments. Mass spectral data for Decanal (an aldehyde) and Decanal, 5-oxo- are available, illustrating the types of information obtainable for oxo-decanal compounds. nih.govnist.gov High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments. researchgate.netresearchgate.net

Chromatographic Separations for Complex Matrix Analysis

Chromatographic methods are essential for separating Decanal, 2-oxo- from other components in complex samples before detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds, including aldehydes and alpha-dicarbonyls. mdpi.commdpi.commdpi.comrestek.comshimadzu.comresearchgate.net In GC-MS, the sample is vaporized and separated based on the boiling points and interactions with the stationary phase in the GC column. The separated components are then detected and identified by a mass spectrometer. GC-MS offers high sensitivity and is particularly effective for analyzing volatile short-chain alpha-dicarbonyls that may be challenging to detect by HPLC-MS. mdpi.com GC-MS has been applied to the analysis of aldehydes, including decanal, in various matrices such as insect secretions and food products. mdpi.comshimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating a wide range of compounds, including those that are less volatile or thermally labile than those analyzed by GC. HPLC is often coupled with UV-Visible detectors (HPLC-UV) or mass spectrometers (HPLC-MS). researchgate.netmdpi.commdpi.comspectroscopyonline.comthermofisher.comauroraprosci.com For compounds like alpha-dicarbonyls that may lack strong UV chromophores, derivatization is often necessary for sensitive detection by UV. mdpi.comspectroscopyonline.comnih.gov HPLC-MS is effective for separating and analyzing complex organic mixtures, although detecting short-chain alpha-dicarbonyls can sometimes be challenging without derivatization. mdpi.com Reversed-phase HPLC using C18 columns is a common approach for separating derivatized carbonyl compounds. researchgate.netspectroscopyonline.comthermofisher.comauroraprosci.com

Derivatization Strategies for Enhanced Detection

Derivatization is a critical step in the analysis of Decanal, 2-oxo- and other alpha-dicarbonyl compounds and aldehydes. These compounds are often present at low concentrations, can be highly reactive, and may lack sufficient chromophores or fluorescence for direct detection by common HPLC detectors like UV or fluorescence detectors. Derivatization converts the target analyte into a stable derivative with properties that enhance detectability and improve chromatographic separation. researchgate.netresearchgate.netmdpi.comspectroscopyonline.comnih.gov

Common derivatization reagents for alpha-dicarbonyls and aldehydes include:

o-Phenylenediamine (B120857) (OPD): OPD reacts with alpha-dicarbonyl compounds to form stable quinoxaline (B1680401) derivatives. This derivatization is commonly used in conjunction with HPLC-UV or HPLC-MS for the analysis of alpha-dicarbonyls in various samples, including food products like honey and wine. researchgate.netresearchgate.netmdpi.comspectroscopyonline.comnih.govresearchgate.netoiv.int The quinoxaline derivatives typically have strong UV absorbance, allowing for sensitive detection by HPLC-UV. spectroscopyonline.com

O-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine (PFBHA): PFBHA reacts with carbonyl compounds (aldehydes and ketones) to form pentafluorobenzyl oxime derivatives. These derivatives are suitable for analysis by GC, particularly with electron capture detection (GC-ECD) due to the presence of fluorine atoms, or by GC-MS. researchgate.netaccustandard.comepa.gov This method has been applied for the determination of various carbonyl compounds, including decanal, in drinking water. accustandard.comepa.gov

2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are strongly colored and have significant UV absorbance, making them suitable for analysis by HPLC-UV. researchgate.netthermofisher.comauroraprosci.com DNPH derivatization is a common method for analyzing aldehydes and ketones in air and water samples. thermofisher.comauroraprosci.com

Derivatization can be performed as a pre-column step before chromatographic injection or can be integrated into the sample preparation process, such as in-sample derivatization or simultaneous derivatization and extraction techniques. researchgate.netspectroscopyonline.comnih.gov The choice of derivatization strategy and analytical technique depends on the specific properties of the matrix, the concentration of Decanal, 2-oxo-, and the required sensitivity and selectivity.

Data from the analysis of related alpha-dicarbonyl compounds using derivatization and chromatographic techniques illustrate the typical approach. For instance, the determination of methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) (3-DG) in honey involved derivatization with o-phenylenediamine followed by reverse phase-HPLC-MS/MS. mdpi.com Characteristic ions for the GC-MS analysis of quinoxaline derivatives of other alpha-dicarbonyls like glyoxal and methylglyoxal have also been reported. oiv.int Similarly, the analysis of decanal in drinking water has been performed by GC-ECD after derivatization with PFBHA. accustandard.comepa.gov

These examples highlight the importance of derivatization in enabling the sensitive and selective analysis of reactive carbonyl compounds like Decanal, 2-oxo- in complex samples using advanced chromatographic and spectroscopic techniques.

Computational and Theoretical Investigations of Decanal, 2 Oxo

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time. Molecular mechanics force fields or more sophisticated quantum mechanics/molecular mechanics (QM/MM) approaches can be employed to simulate molecular motion, conformational changes, and interactions with other molecules or environments. These simulations can provide information about the flexibility of the decyl chain and the relative orientations of the functional groups in Decanal (B1670006), 2-oxo-. Despite the general applicability of these methods to organic molecules, specific research detailing molecular modeling or dynamics simulations of Decanal, 2-oxo- was not identified in the search results.

Structure Activity Relationship Sar Studies of Decanal, 2 Oxo Derivatives

Systematic Modification and Functional Group Effects

Systematic modification of Decanal (B1670006), 2-oxo- can involve alterations to the alkyl chain or the alpha-oxoaldehyde functional group. The decyl chain contributes significantly to the compound's lipophilicity, which can influence its absorption, distribution, and interaction with biological membranes and hydrophobic binding sites. cutm.ac.in Modifications to the chain length (homologation) or the introduction of branching or unsaturation can alter these physicochemical properties and, consequently, the compound's biological interactions. scribd.com

The alpha-oxoaldehyde moiety is the primary reactive center of Decanal, 2-oxo-. This functional group is a soft electrophile, preferentially reacting with soft nucleophiles such as the thiolate groups of cysteine residues in proteins. acs.orgnih.gov The presence and reactivity of this dicarbonyl system are central to the biochemical activities of alpha-oxoaldehydes, including their ability to form adducts with proteins and contribute to the formation of advanced glycation end products (AGEs). nih.gov

Functional group modifications within the Decanal, 2-oxo- structure or in derivative compounds can significantly impact their reactivity and interactions. For example, masking or modifying the aldehyde or ketone group would likely reduce or eliminate its electrophilic reactivity towards biological nucleophiles. The introduction of other functional groups with different electronic or steric properties elsewhere in the molecule can also modulate the reactivity of the alpha-oxoaldehyde moiety and influence binding to specific biological targets, such as enzymes involved in their metabolism. portico.orgacs.orgrsc.org

Studies on related alpha-oxoaldehydes and other reactive carbonyl species have demonstrated how structural features dictate their reactivity profiles. For instance, the presence of alpha,beta-unsaturation in addition to the carbonyl group, as seen in compounds like 4-oxo-2-nonenal, enhances their electrophilicity and reactivity via Michael addition. acs.orgnih.gov While Decanal, 2-oxo- lacks this unsaturation, variations in the electron-donating or withdrawing nature of substituents on the alkyl chain could theoretically influence the electrophilicity of the carbonyl carbons, albeit to a lesser extent.

Correlating Structural Features with Biochemical Activities

The primary biochemical activity of Decanal, 2-oxo- and other alpha-oxoaldehydes is their reactivity with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. acs.orgnih.gov This interaction can lead to protein modification and potential disruption of protein function. The rate and specificity of these reactions are influenced by the structure of the alpha-oxoaldehyde.

Another key biochemical interaction for alpha-oxoaldehydes is their detoxification by the glyoxalase system, particularly the enzyme Glyoxalase I (Glo-I). researchgate.netdovepress.comresearchgate.netnih.govscispace.com Glo-I catalyzes the isomerization of hemithioacetal adducts formed between alpha-oxoaldehydes and glutathione (B108866). researchgate.netnih.gov While Decanal, 2-oxo- is a substrate for this system, SAR studies on inhibitors of Glo-I provide insights into the structural features required for binding to the enzyme's active site. These studies have identified the importance of features that can interact with the catalytic zinc ion in Glo-I. researchgate.netdovepress.comnih.gov Although Decanal, 2-oxo- itself is a substrate and not an inhibitor, understanding the structural requirements for Glo-I interaction is relevant to its biochemical fate.

Correlating structural features of Decanal, 2-oxo- derivatives with specific biochemical activities would involve synthesizing a series of analogues with systematic modifications (e.g., varying alkyl chain length, introducing branching, modifying the alpha-oxoaldehyde group) and then assaying their reactivity with model nucleophiles (like glutathione or cysteine residues) or their interaction with the glyoxalase system (e.g., as substrates or inhibitors).

An illustrative example of how structural features can be correlated with biochemical activity in the context of reactive carbonyl species is shown in studies examining the toxicity of different aldehydes. These studies often correlate physicochemical properties like electrophilicity with observed biological effects. acs.orgnih.gov

Illustrative Data Table: Reactivity of Hypothetical Alpha-Oxoaldehyde Derivatives with a Model Nucleophile

Compound Structure (R-CO-CHO)R GroupReactivity with Nucleophile (Arbitrary Units)
Decanal, 2-oxo--(CH₂)₇CH₃X
Analog A-CH₃Y
Analog B-(CH₂)₃CH₃Z
Analog C-(CH₂)₇CH(CH₃)₂W

Chemoinformatic Approaches to SAR Analysis

Chemoinformatic approaches play a significant role in modern SAR analysis, especially when dealing with a large number of compounds or aiming to predict the activity of uncharacterized molecules. food.gov.ukmgms-ds.de These methods utilize computational tools to analyze chemical structures, calculate molecular descriptors, and build models that correlate structural features with biological activities. food.gov.uk

For Decanal, 2-oxo- and its derivatives, chemoinformatics could be applied in several ways:

Molecular Descriptors: Calculating various descriptors (e.g., physicochemical properties like logP, molecular weight, topological indices, electronic properties) for Decanal, 2-oxo- and its analogues to quantify their structural characteristics. food.gov.uk

Similarity Analysis: Assessing the structural similarity between Decanal, 2-oxo- and other compounds with known biological activities, which can help infer potential activities or targets based on the principle that structurally similar molecules often have similar properties. limu.edu.lyfood.gov.uk

QSAR Modeling: If sufficient experimental data on the activity of a series of Decanal, 2-oxo- derivatives were available, quantitative structure-activity relationship (QSAR) models could be built. wikipedia.orgacs.org QSAR models use mathematical equations to relate structural descriptors to quantitative activity data, allowing for the prediction of the activity of new, unsynthesized derivatives. limu.edu.lywikipedia.org Techniques like Partial Least Squares (PLS), Random Forests, and Artificial Neural Networks (ANNs) are commonly used in QSAR modeling.

Molecular Docking and Dynamics: Computational methods like molecular docking can be used to predict how Decanal, 2-oxo- or its derivatives might interact with potential biological targets, such as enzymes of the glyoxalase system or proteins susceptible to glycation. researchgate.netdovepress.comnih.gov This can provide insights into the likely binding modes and the key structural features involved in the interaction.

Pharmacophore Modeling: Based on the interaction with a known target (like Glo-I), pharmacophore models can be developed to represent the essential steric and electronic features required for binding, guiding the design of new derivatives with enhanced activity or specificity. limu.edu.lydovepress.comnih.gov

Chemoinformatic tools facilitate the exploration of chemical space and the identification of promising structures for synthesis and testing, accelerating the SAR elucidation process for compounds like Decanal, 2-oxo- and its derivatives.

Illustrative Chemoinformatic Workflow for SAR Analysis

Data Collection: Gather chemical structures and experimental activity data for Decanal, 2-oxo- and its derivatives.

Molecular Representation: Convert chemical structures into a computer-readable format and calculate molecular descriptors or fingerprints. food.gov.uk

Data Analysis: Apply statistical methods and machine learning algorithms to identify correlations between structural features and activity. food.gov.uk

Model Building: Develop QSAR models to predict the activity of new compounds. wikipedia.org

Virtual Screening & Design: Use the models and other chemoinformatic tools to screen virtual libraries or design novel derivatives with predicted desirable properties. researchgate.netdovepress.com

Emerging Research Frontiers and Future Perspectives on Decanal, 2 Oxo

Integration with Systems Biology Approaches

The classification of Decanal (B1670006), 2-oxo- as a biochemical compound suggests its potential involvement in biological processes rightanswerknowledge.comchem960.com. Although specific detailed research on its integration into complex biological systems or pathways is not extensively documented in the search results, one database indicates a relationship with proteins and mentions its inclusion in articles within a protein-related context, albeit with limited reported connections (one functionally related protein and one article cited). Decanal, 2-oxo- has also been described as a "novel and effective biochemical".

Future research could leverage systems biology approaches, such as metabolomics and proteomics, to elucidate the precise roles of Decanal, 2-oxo- within biological networks. Identifying enzymes that synthesize, modify, or degrade Decanal, 2-oxo-, as well as proteins or pathways it interacts with, would be crucial steps. Given its structure as an α-keto aldehyde, it might participate in reactions with biological nucleophiles, potentially impacting protein function or cellular signaling. Integration with transcriptomics data could reveal how the expression of genes related to its metabolism or interaction partners is regulated.

Novel Synthetic Applications and Catalysis

Information on novel synthetic applications and catalysis specifically involving Decanal, 2-oxo- is not widely detailed in the provided search results. However, its structure, containing both aldehyde and ketone functionalities, presents opportunities for diverse chemical transformations. The compound is listed alongside other 2-oxoaldehydes, implying it shares some chemical properties and potential reaction pathways with this class of compounds invivochem.cn. One search result briefly mentions a reaction involving Decanal, 2-oxo- and selenium dioxide, a known oxidizing agent. This hints at potential applications in oxidation reactions or as a substrate in organic synthesis.

Future research could explore the utility of Decanal, 2-oxo- as a building block in the synthesis of more complex molecules. Its α-keto aldehyde moiety could participate in various reactions, including aldol (B89426) condensations, Michael additions, and cycloadditions. Investigating catalytic methods for selective transformations of Decanal, 2-oxo-, such as asymmetric catalysis to produce chiral compounds, represents a promising avenue. Furthermore, its potential as a ligand or precursor for novel catalytic systems could be explored.

Advanced Analytical Tool Development

The analysis and detection of Decanal, 2-oxo- are essential for studying its presence and behavior in various matrices. The availability of analytical data such as Certificates of Analysis (COA) and High-Performance Liquid Chromatography (HPLC) data from suppliers indicates that standard analytical techniques are employed for its characterization and quantification bio-fount.com. One result specifically links Decanal, 2-oxo- to HPLC analysis in the context of advanced glycation end products and oxidative stress biomarkers chem960.com, suggesting its potential relevance in studies related to these areas and the application of chromatographic methods for its detection.

Q & A

Q. What are the structural characteristics of 2-oxo-decanal, and how are they validated in experimental settings?

2-Oxo-decanal (C₁₀H₁₈O₂) is a ten-carbon aldehyde with a ketone group at the second position. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for functional group identification and gas chromatography–mass spectrometry (GC-MS) for molecular weight confirmation. For example, studies analyzing volatile compounds in natural products have utilized GC-MS to differentiate 2-oxo-decanal from isomers like decanal or trans-2-decenal based on retention indices and fragmentation patterns . Additionally, infrared (IR) spectroscopy can confirm carbonyl group presence (C=O stretch at ~1700 cm⁻¹).

Q. What methodologies are recommended for synthesizing and purifying 2-oxo-decanal in laboratory conditions?

Synthesis often involves oxidation of decanal derivatives using reagents like pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions. Purification typically employs fractional distillation due to its volatility, followed by column chromatography to isolate high-purity fractions (>98%). Experimental protocols emphasize inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions. Waste management must adhere to environmental safety standards, including neutralization of acidic byproducts and disposal via certified hazardous waste services .

Q. How is 2-oxo-decanal quantified in complex biological or environmental matrices?

Quantification in mixtures requires separation techniques such as GC-MS or high-performance liquid chromatography (HPLC) paired with UV/Vis detection. Calibration curves using internal standards (e.g., deuterated analogs) ensure precision. For instance, studies on apricot cultivars quantified 2-oxo-decanal concentrations ranging from 0.32 ± 0.11 to 0.37 ± 0.10 μg/g using GC-MS with a DB-5 column . Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to minimize matrix interference.

Advanced Research Questions

Q. What experimental design challenges arise when investigating 2-oxo-decanal’s reactivity in aqueous environments, and how are they addressed?

Aqueous stability studies face challenges such as hydrolysis or oxidation under varying pH and temperature. Controlled experiments using buffered solutions (pH 3–9) and kinetic modeling can elucidate degradation pathways. For example, pseudo-first-order rate constants (k) derived from LC-MS time-series data help predict compound half-life. Researchers must also account for solvent effects; acetonitrile/water mixtures are preferred over pure water to mimic physiological conditions while minimizing decomposition .

Q. How can contradictory findings in 2-oxo-decanal’s biological activity be resolved through meta-analytical approaches?

Contradictions in antimicrobial or cytotoxic activity often stem from variability in assay conditions (e.g., cell lines, concentration ranges). Systematic reviews using PRISMA guidelines and sensitivity analyses can identify confounding variables. For instance, differences in MIC (minimum inhibitory concentration) values against E. coli may arise from solvent choice (DMSO vs. ethanol) or incubation time. Cross-study comparisons require normalized datasets and multivariate regression to isolate compound-specific effects .

Q. What strategies optimize the use of secondary data in computational modeling of 2-oxo-decanal’s physicochemical properties?

Secondary data from repositories like PubChem or NIST Chemistry WebBook must be critically evaluated for methodological consistency. Machine learning models (e.g., QSAR) trained on curated datasets improve prediction accuracy for properties like logP or vapor pressure. Researchers should prioritize studies with transparent protocols, such as those employing DFT (density functional theory) calculations with B3LYP/6-31G* basis sets for molecular orbital analysis .

Q. How can interdisciplinary approaches enhance understanding of 2-oxo-decanal’s role in cross-kingdom signaling?

Integrating metabolomics, transcriptomics, and microbial ecology reveals its signaling functions. For example, plant-pathogen interaction studies combine GC-MS profiling of volatiles with RNA-seq to link 2-oxo-decanal emission to defense gene activation. Co-culture experiments with bacterial biosensors (e.g., Pseudomonas fluorescens) further validate quorum-sensing modulation .

Methodological Frameworks and Pitfalls

Q. What frameworks guide hypothesis formulation for 2-oxo-decanal’s mechanistic studies?

The PICO framework (Population, Intervention, Comparison, Outcome) structures questions like: “Does 2-oxo-decanal (Intervention) inhibit biofilm formation (Outcome) in Staphylococcus aureus (Population) compared to cinnamaldehyde (Comparison)?” The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and ethical alignment, such as avoiding high-risk in vivo assays without preliminary in vitro data .

Q. How are common pitfalls in 2-oxo-decanal research mitigated during peer review?

Pitfalls include overgeneralization (e.g., claiming broad-spectrum activity without species-specific testing) and inadequate controls (e.g., omitting solvent-only controls in bioassays). Transparent reporting via ARRIVE guidelines and pre-submission validation with orthogonal assays (e.g., LC-MS alongside GC-MS) strengthen reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.